molecular formula C9H11F2NO B6153516 2-amino-3-(2,4-difluorophenyl)propan-1-ol CAS No. 887588-45-6

2-amino-3-(2,4-difluorophenyl)propan-1-ol

Cat. No.: B6153516
CAS No.: 887588-45-6
M. Wt: 187.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-amino-3-(2,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(2,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

887588-45-6

Molecular Formula

C9H11F2NO

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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